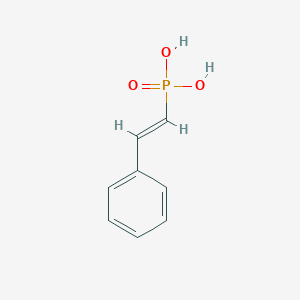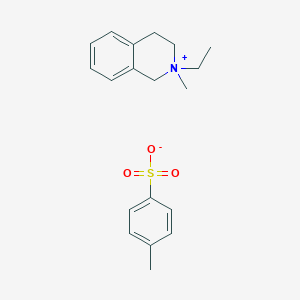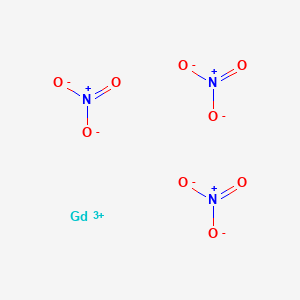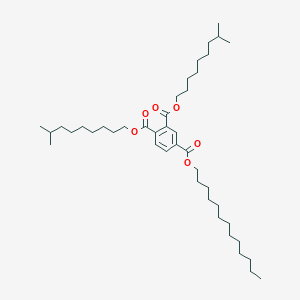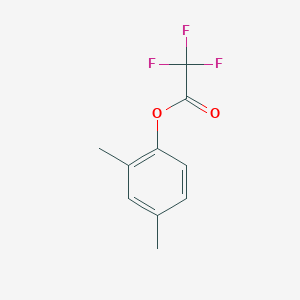
Acetic acid, trifluoro-, 2,4-xylyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, trifluoro-, 2,4-xylyl ester, also known as TFA-X, is a widely used reagent in organic synthesis. It is a colorless liquid with a pungent odor and is used as a solvent in various chemical reactions. TFA-X is a derivative of trifluoroacetic acid and 2,4-xylenol. This compound has several applications in scientific research, including in the synthesis of peptides, oligonucleotides, and other organic compounds.
Wirkmechanismus
The mechanism of action of Acetic acid, trifluoro-, 2,4-xylyl ester is not well understood. However, it is believed that Acetic acid, trifluoro-, 2,4-xylyl ester reacts with the amino group of the protected amino acid, forming a stable bond. This protects the amino acid from unwanted reactions during the synthesis process. The protecting group can be removed at a later stage by treatment with a suitable reagent.
Biochemical and Physiological Effects:
Acetic acid, trifluoro-, 2,4-xylyl ester is not used in biochemical or physiological studies. Therefore, there is no information available on its effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
Acetic acid, trifluoro-, 2,4-xylyl ester has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Acetic acid, trifluoro-, 2,4-xylyl ester is also a versatile reagent that can be used in a wide range of organic synthesis reactions. However, Acetic acid, trifluoro-, 2,4-xylyl ester has some limitations. It is a toxic compound that can cause skin irritation and respiratory problems if not handled properly. Additionally, Acetic acid, trifluoro-, 2,4-xylyl ester is expensive, which can limit its use in large-scale synthesis reactions.
Zukünftige Richtungen
There are several future directions for research on Acetic acid, trifluoro-, 2,4-xylyl ester. One area of research could focus on the development of more efficient and cost-effective synthesis methods for Acetic acid, trifluoro-, 2,4-xylyl ester. Another area of research could focus on the use of Acetic acid, trifluoro-, 2,4-xylyl ester in the synthesis of new organic compounds with potential applications in medicine and other fields. Additionally, research could be conducted on the mechanism of action of Acetic acid, trifluoro-, 2,4-xylyl ester and its potential effects on living organisms.
Synthesemethoden
Acetic acid, trifluoro-, 2,4-xylyl ester can be synthesized by reacting 2,4-xylenol with trifluoroacetic anhydride. The reaction takes place in the presence of a catalyst, such as pyridine. The resulting product is purified by distillation or column chromatography.
Wissenschaftliche Forschungsanwendungen
Acetic acid, trifluoro-, 2,4-xylyl ester has several applications in scientific research. It is commonly used as a protecting group for amino acids in peptide synthesis. Acetic acid, trifluoro-, 2,4-xylyl ester is also used as a reagent in the synthesis of oligonucleotides, which are short DNA or RNA molecules used in genetic research. Additionally, Acetic acid, trifluoro-, 2,4-xylyl ester is used in the synthesis of other organic compounds, such as esters and ethers.
Eigenschaften
CAS-Nummer |
1814-00-2 |
|---|---|
Produktname |
Acetic acid, trifluoro-, 2,4-xylyl ester |
Molekularformel |
C10H9F3O2 |
Molekulargewicht |
218.17 g/mol |
IUPAC-Name |
(2,4-dimethylphenyl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C10H9F3O2/c1-6-3-4-8(7(2)5-6)15-9(14)10(11,12)13/h3-5H,1-2H3 |
InChI-Schlüssel |
KOKOLVUYBJEBGK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC(=O)C(F)(F)F)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC(=O)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



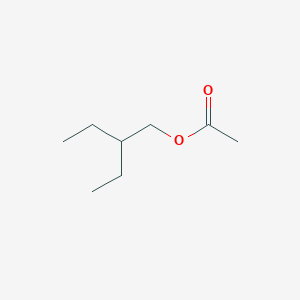
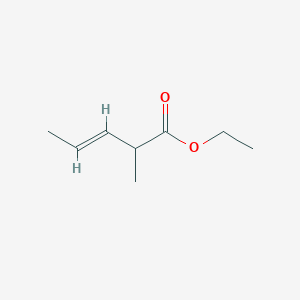
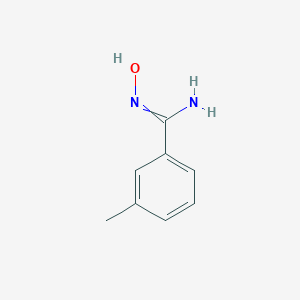

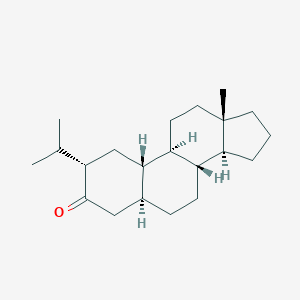
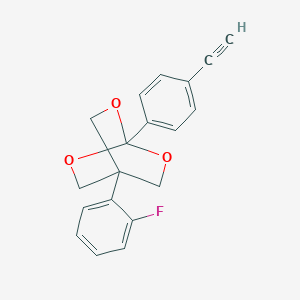
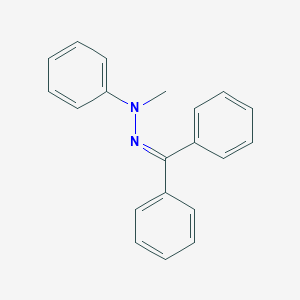
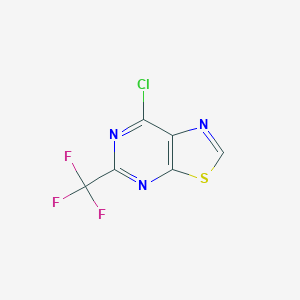
![(1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol](/img/structure/B155420.png)

